molecular formula C19H11Cl2N3O2S2 B2715503 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide CAS No. 638138-83-7

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide

Cat. No.: B2715503
CAS No.: 638138-83-7
M. Wt: 448.34
InChI Key: VFAPTMVPRNRZCO-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C19H11Cl2N3O2S2 and its molecular weight is 448.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tuberculosis properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiazolidinone core with an indole moiety, which is known for its diverse biological activities. The presence of dichlorobenzamide enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
    • The compound exhibited MIC values ranging from 37.9 to 113.8 µM and MBC values from 57.8 to 118.3 µM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli .
    • Notably, it showed superior activity against MRSA compared to ampicillin, with MIC values of 248–372 µM for ampicillin and significantly lower values for the compound under study .
  • Comparative Efficacy :
    • The compound was more potent than streptomycin against most tested bacteria except for Bacillus cereus and Salmonella typhimurium .
    • For example, the compound (5g) demonstrated MIC/MBC values of 36.5/73.1 µM against Enterobacter cloacae and 53.6/73.1 µM against Staphylococcus aureus, indicating promising antibacterial potential .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the indole ring and thiazolidinone structure significantly influenced antibacterial activity. For instance:

  • Substituting the methoxy group on the indole ring from position 5 to position 6 led to increased activity .
  • The introduction of different carboxylic acid derivatives also affected the antibacterial efficacy, with butyric acid enhancing activity compared to other substituents .

Study 2: Anti-Tuberculosis Activity

The compound was evaluated for its potential as an anti-tuberculosis agent through inhibition of Mur enzymes in Mycobacterium tuberculosis:

  • Docking studies indicated that the compound effectively mimicked diphosphate interactions within the enzyme active site, suggesting a mechanism of action through MurB inhibition .
  • The most active derivatives in this study exhibited binding energies indicative of strong interactions with the target enzyme, emphasizing their potential as therapeutic agents against tuberculosis .

Summary of Findings

The biological activity of this compound can be summarized in the following table:

Activity Type MIC (µM) MBC (µM) Target Bacteria
Antibacterial37.9 - 113.857.8 - 118.3MRSA, E. coli, P. aeruginosa
Anti-tuberculosisN/AN/AMycobacterium tuberculosis

Properties

IUPAC Name

2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGJWJHKGCWRS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.